REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([CH:14]([CH3:20])[C:15]([O:17]CC)=[O:16])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3].[Li+].[OH-]>C1COCC1.O>[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([CH:14]([CH3:20])[C:15]([OH:17])=[O:16])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3] |f:1.2,3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (25 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was acidified to pH 2 with 1 N HCl and extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in a vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CCC2=CC(=CC=C12)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |